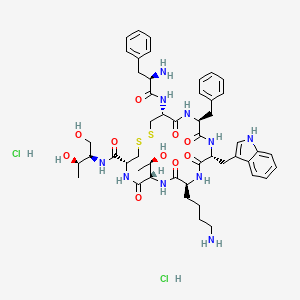
Osilodrostat phosphate
Overview
Description
Osilodrostat phosphate is a potent inhibitor of cortisol synthesis, primarily used in the treatment of Cushing’s disease. This condition is characterized by excessive cortisol production, often due to a pituitary adenoma. This compound works by inhibiting the enzyme 11β-hydroxylase, which is crucial in the final step of cortisol biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of osilodrostat phosphate involves several key steps. The starting material is typically a fluorobenzonitrile derivative, which undergoes a series of reactions including cyclization and functional group transformations to form the pyrroloimidazole core structure. The final step involves the phosphorylation of the compound to yield this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification processes, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Osilodrostat phosphate primarily undergoes metabolic reactions in the body. It is metabolized by multiple cytochrome P450 enzymes, including CYP3A4, CYP2B6, and CYP2D6, as well as uridine diphosphate-glucuronosyl transferases .
Common Reagents and Conditions: The metabolic reactions involve oxidation and reduction processes facilitated by the aforementioned enzymes. These reactions typically occur under physiological conditions within the liver .
Major Products Formed: The primary metabolites of this compound include various hydroxylated and glucuronidated derivatives, which are then excreted from the body .
Scientific Research Applications
Osilodrostat phosphate has several important applications in scientific research:
Chemistry: It serves as a model compound for studying enzyme inhibition and metabolic pathways.
Biology: Researchers use it to investigate the regulation of cortisol synthesis and its effects on various biological processes.
Medicine: It is a critical therapeutic agent for managing Cushing’s disease, providing an alternative to surgical interventions.
Industry: The compound is used in the pharmaceutical industry for the development of new treatments for endocrine disorders
Mechanism of Action
Osilodrostat phosphate exerts its effects by inhibiting the enzyme 11β-hydroxylase (CYP11B1), which catalyzes the final step in cortisol biosynthesis. By blocking this enzyme, this compound reduces cortisol production, thereby normalizing cortisol levels in patients with Cushing’s disease. Additionally, it inhibits aldosterone synthase (CYP11B2), affecting aldosterone production .
Comparison with Similar Compounds
Metyrapone: Another inhibitor of cortisol synthesis, but it primarily inhibits 11β-hydroxylase.
Ketoconazole: An antifungal agent that also inhibits multiple enzymes involved in steroidogenesis.
Mitotane: Used in the treatment of adrenal carcinoma, it inhibits steroidogenesis at multiple steps.
Uniqueness of Osilodrostat Phosphate: this compound is unique due to its high specificity and potency in inhibiting 11β-hydroxylase, making it particularly effective for treating Cushing’s disease. Unlike other compounds, it also has a dual inhibitory effect on aldosterone synthase, providing additional therapeutic benefits .
Properties
IUPAC Name |
4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3.H3O4P/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13;1-5(2,3)4/h1,3,5,7-8,13H,2,4H2;(H3,1,2,3,4)/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCPYRDGUZBOJZ-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027857 | |
| Record name | Osilodrostat phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315449-72-9 | |
| Record name | Osilodrostat phosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1315449729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osilodrostat phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OSILODROSTAT PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6581YAW9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride](/img/structure/B609703.png)

![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B609707.png)





